N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors under specific conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced through a reaction with an amine derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxyphenyl group can undergo substitution reactions with various reagents, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:
N-[2-(4-methoxyphenyl)ethyl]-methanesulfonamide: This compound has a similar methoxyphenyl group but differs in its sulfonamide moiety.
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the thiadiazole ring and carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N3O2S |
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Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C13H15N3O2S/c1-9-12(19-16-15-9)13(17)14-8-7-10-3-5-11(18-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,14,17) |
InChI Key |
SAYBFLUBUHNDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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